molecular formula C26H30O5 B13643613 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol

2,3,5-Tris(phenylmethoxy)pentane-1,4-diol

Cat. No.: B13643613
M. Wt: 422.5 g/mol
InChI Key: NJEJAQAZBITKET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,5-Tris(phenylmethoxy)pentane-1,4-diol is an organic compound with the molecular formula C26H30O5 It is characterized by the presence of three phenylmethoxy groups attached to a pentane-1,4-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol typically involves the protection of hydroxyl groups followed by selective functionalization. One common method involves the use of benzyl chloride in the presence of a base to introduce the phenylmethoxy groups. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydroxyl groups.

    Temperature: Typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2,3,5-Tris(phenylmethoxy)pentane-1,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenylmethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or Dess-Martin periodinane.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of substituted ethers or esters.

Scientific Research Applications

2,3,5-Tris(phenylmethoxy)pentane-1,4-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a protective agent for biomolecules due to its ability to form stable complexes.

    Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5-Tris(phenylmethoxy)pentane-1,4-diol involves its interaction with various molecular targets. The phenylmethoxy groups can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the hydroxyl groups can form hydrogen bonds with biological molecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Tri-O-benzyl-D-ribitol: Similar in structure but with different substitution patterns.

    2,3,5-Tri-O-benzyl-D-arabinitol: Another compound with benzyl protection on a pentane backbone.

Uniqueness

2,3,5-Tris(phenylmethoxy)pentane-1,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in multiple research and industrial applications.

Properties

IUPAC Name

2,3,5-tris(phenylmethoxy)pentane-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O5/c27-16-25(30-18-22-12-6-2-7-13-22)26(31-19-23-14-8-3-9-15-23)24(28)20-29-17-21-10-4-1-5-11-21/h1-15,24-28H,16-20H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEJAQAZBITKET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.